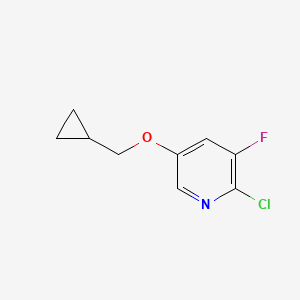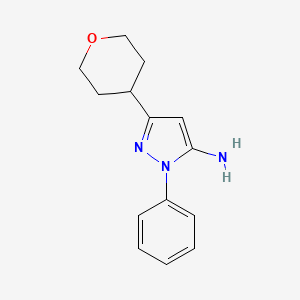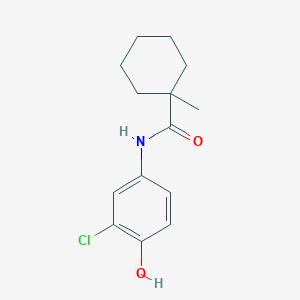
N-(3-Chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxyphenyl)acetamide , is a chemical compound with the molecular formula C8H8ClNO2. Its systematic name reflects its structure: it contains a cyclohexane ring substituted with a chloro-hydroxyphenyl group and an acetamide moiety. Let’s explore its synthesis, reactions, applications, and more.
Métodos De Preparación
The synthetic route to N-(3-chloro-4-hydroxyphenyl)acetamide involves the following steps:
Formation of N-(4-chlorophenyl)acetamide:
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Análisis De Reacciones Químicas
N-(3-chloro-4-hydroxyphenyl)acetamide can participate in various chemical reactions:
Oxidation: It can be oxidized to form other functional groups.
Reduction: The amino group can undergo reduction reactions.
Substitution: The chlorine atom can be replaced by other substituents. Common reagents and conditions depend on the specific reaction type.
Major products:
- Various derivatives formed through functional group modifications.
N-(3-chloro-4-hydroxyphenyl)acetamide: itself.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Pharmaceuticals: As an intermediate in drug synthesis.
Agrochemicals: For pesticide development.
Materials Science: As a building block for polymers.
Analytical Chemistry: As a reference standard.
Mecanismo De Acción
The precise mechanism of action depends on its specific application. its hydroxyphenyl group suggests potential interactions with enzymes or receptors. Further research is needed to elucidate its exact targets and pathways.
Comparación Con Compuestos Similares
N-(3-chloro-4-hydroxyphenyl)acetamide’s uniqueness lies in its specific substitution pattern. Similar compounds include other acetamides, phenols, and chlorinated derivatives.
Propiedades
Fórmula molecular |
C14H18ClNO2 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18ClNO2/c1-14(7-3-2-4-8-14)13(18)16-10-5-6-12(17)11(15)9-10/h5-6,9,17H,2-4,7-8H2,1H3,(H,16,18) |
Clave InChI |
ISAXVWXYUXPVAA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
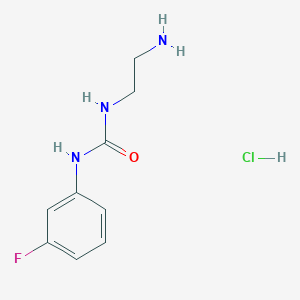
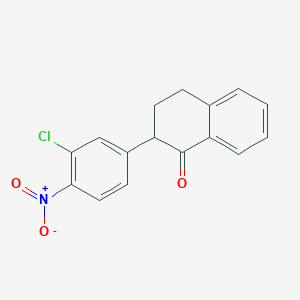
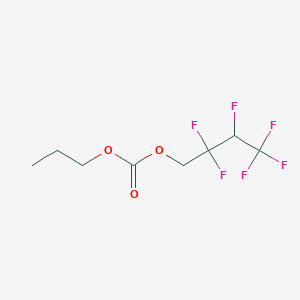

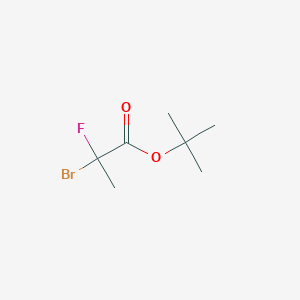


![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
